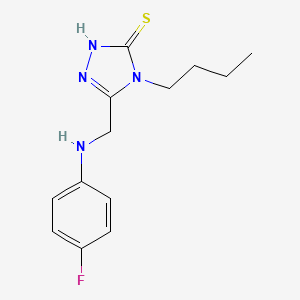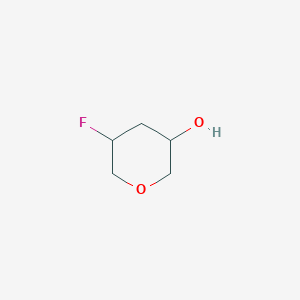
5-Fluorotetrahydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorotetrahydro-2H-pyran-3-ol is a fluorinated organic compound with the molecular formula C5H9FO2. It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom. The presence of a fluorine atom in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorotetrahydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the ring-expansion of monocyclopropanated furans or pyrroles. This method is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step. The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable resources that are inexpensive and available in bulk. The ring-expansion of monocyclopropanated heterocycles, such as furans and pyrroles, is a preferred method due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Fluorotetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of various complex molecules and heterocycles.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluorotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable interactions with biological molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorotetrahydro-2H-pyran: Similar in structure but lacks the hydroxyl group present in 5-Fluorotetrahydro-2H-pyran-3-ol.
Tetrahydropyran: The parent compound without the fluorine atom, which has different chemical and physical properties.
Dihydro-2H-pyran: Another related compound with a different degree of saturation and reactivity.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group in its structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H9FO2 |
|---|---|
Molekulargewicht |
120.12 g/mol |
IUPAC-Name |
5-fluorooxan-3-ol |
InChI |
InChI=1S/C5H9FO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3H2 |
InChI-Schlüssel |
RIBHMDZHPXMVCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCC1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)


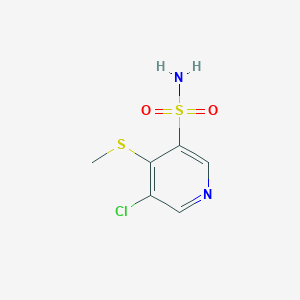
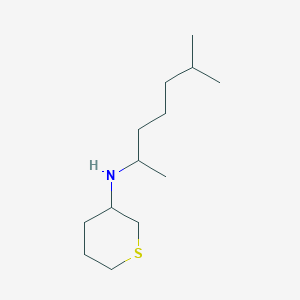

![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)

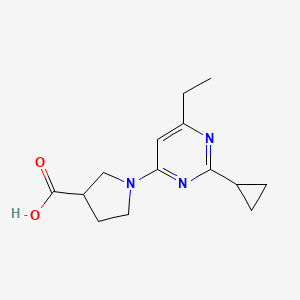
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)


